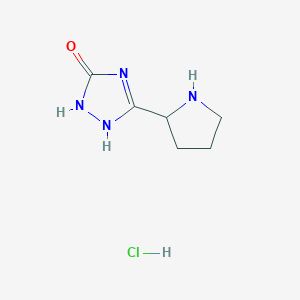
5-pyrrolidin-2-yl-1,2-dihydro-1,2,4-triazol-3-one;hydrochloride
説明
Compound “5-pyrrolidin-2-yl-1,2-dihydro-1,2,4-triazol-3-one;hydrochloride” is a chemical entity with specific properties and applications. It is often used in various scientific research fields due to its unique chemical structure and reactivity.
特性
IUPAC Name |
5-pyrrolidin-2-yl-1,2-dihydro-1,2,4-triazol-3-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O.ClH/c11-6-8-5(9-10-6)4-2-1-3-7-4;/h4,7H,1-3H2,(H2,8,9,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFZMKJQFMZVMMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC(=O)NN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(NC1)C2=NC(=O)NN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of compound “5-pyrrolidin-2-yl-1,2-dihydro-1,2,4-triazol-3-one;hydrochloride” involves multiple steps, including the use of specific reagents and catalysts under controlled conditions. The exact synthetic route can vary depending on the desired purity and yield. Common methods include:
Step 1: Initial reaction involving [specific reagents] under [specific conditions].
Step 2: Intermediate formation and subsequent reaction with [another reagent] under [controlled temperature and pressure].
Step 3: Final purification and isolation of the compound using [techniques such as chromatography or crystallization].
Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using large reactors and continuous flow systems. The process is optimized for efficiency and cost-effectiveness, often involving:
Bulk synthesis: Using large quantities of starting materials and reagents.
Automated systems: For precise control of reaction conditions.
Quality control: Ensuring the final product meets industry standards.
化学反応の分析
Types of Reactions: Compound “5-pyrrolidin-2-yl-1,2-dihydro-1,2,4-triazol-3-one;hydrochloride” undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form [specific products].
Reduction: Reaction with reducing agents to yield [specific products].
Substitution: Replacement of functional groups under [specific conditions].
Common Reagents and Conditions:
Oxidation: [Oxidizing agent] under [temperature and solvent conditions].
Reduction: [Reducing agent] in the presence of [catalyst].
Substitution: [Reagent] under [temperature and solvent conditions].
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of [specific oxidized product].
Reduction: Yield of [specific reduced product].
Substitution: Production of [specific substituted product].
科学的研究の応用
Compound “5-pyrrolidin-2-yl-1,2-dihydro-1,2,4-triazol-3-one;hydrochloride” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other compounds.
Biology: Studied for its effects on biological systems and potential therapeutic applications.
Medicine: Investigated for its potential use in drug development and treatment of diseases.
Industry: Utilized in the production of materials and chemicals with specific properties.
作用機序
The mechanism by which compound “5-pyrrolidin-2-yl-1,2-dihydro-1,2,4-triazol-3-one;hydrochloride” exerts its effects involves interaction with specific molecular targets and pathways. This includes:
Binding to receptors: Interaction with [specific receptors] to modulate [biological processes].
Enzyme inhibition: Inhibition of [specific enzymes] leading to [desired effects].
Pathway modulation: Alteration of [specific pathways] to achieve [therapeutic outcomes].
類似化合物との比較
Compound “5-pyrrolidin-2-yl-1,2-dihydro-1,2,4-triazol-3-one;hydrochloride” can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
Compound A: [Description and comparison].
Compound B: [Description and comparison].
Compound C: [Description and comparison].
Each of these compounds has distinct properties and applications, making “this compound” unique in its specific uses and effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


